Fmoc-alpha-methyl-L-glutamic acid is a derivative of glutamic acid, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group at the alpha position and a methyl group at the alpha carbon. This compound is also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-C-alpha-methyl-L-glutamic acid gamma-t-butyl ester, with the chemical formula CHNO and a molecular weight of 439.5 g/mol . Fmoc-alpha-methyl-L-glutamic acid is primarily used in peptide synthesis, where it serves as a protected amino acid that can be incorporated into peptides without undergoing unwanted reactions.
The synthesis of Fmoc-alpha-methyl-L-glutamic acid typically involves several key steps:
Fmoc-alpha-methyl-L-glutamic acid features a complex structure that includes:
The molecular structure can be represented as follows:
Fmoc-alpha-methyl-L-glutamic acid can undergo various chemical reactions typical for protected amino acids:
The mechanism of action for Fmoc-alpha-methyl-L-glutamic acid primarily revolves around its role as a protected amino acid in peptide synthesis:
This process enhances the efficiency and selectivity of peptide synthesis, making it a valuable tool in organic chemistry and biochemistry .
Fmoc-alpha-methyl-L-glutamic acid is widely used in scientific research and applications, particularly in:
The α-methyl substitution in glutamic acid introduces significant steric constraints, necessitating specialized orthogonal protection schemes to enable selective deprotection during peptide assembly. The tert-butyl ester (OtBu) remains the standard γ-carboxyl protection but proves insufficient for α-methylated derivatives due to elevated aspartimide formation risks under basic SPPS conditions. Modern strategies employ acid-labile groups like the 4-methyltrityl (Mmt) and hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), which exhibit compatibility with Fmoc-based synthesis. The Mmt group is cleavable with 1% TFA in dichloromethane (DCM) or 0.6M HOBt in DCM/TFE (1:1), while ivDde requires 2% hydrazine in DMF, leaving OtBu and other base-sensitive groups intact [2] [7].
For peptides requiring selective side-chain modification, Fmoc-Glu(α-Me)-OtBu derivatives paired with ivDde-protected diamino acids (e.g., Fmoc-Lys(ivDde)-OH) permit sequential deprotection cycles. This quasi-orthogonal approach enables on-resin lactamization or fluorescent labeling without premature cleavage of γ-carboxyl protection. Kinetic studies reveal ivDde demonstrates <0.5% migration during piperidine deprotection cycles—a critical advantage over earlier Dde protectants [7].
Table 1: Orthogonal Protecting Groups for α-Methylglutamic Acid in SPPS
Protecting Group | Cleavage Conditions | Orthogonality Profile | Applications |
---|---|---|---|
ivDde | 2% hydrazine/DMF, 3 × 3 min | Stable to piperidine (20%), TFA (≤50%) | Selective ε-amine deprotection in branched peptides |
Mmt | 0.6M HOBt in DCM/TFE (1:1), 1–2 h | Stable to Fmoc cleavage (piperidine/DMF) | On-resin cyclization; acid-sensitive constructs |
Alloc | Pd(PPh₃)₄/CHCl₃-AcOH-NMM (37:2:1), 2 h | Stable to TFA, piperidine, hydrazine (with allyl alcohol additive) | Sequential modification of γ-carboxyl |
α-Methylation reduces nucleophilicity by ~30% compared to standard glutamic acid, necessitating enhanced activation protocols. Benchmark studies demonstrate that fluorophosphates like PyOxim and O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) achieve >99% coupling efficiency within 15 minutes for Fmoc-Glu(α-Me)-OH derivatives, whereas DIC/HOAt requires 45–60 minutes for comparable conversion [10]. Solvent engineering proves critical: mixtures of DMF/NMP (3:1) supplemented with 0.1M N-hydroxysuccinimide (HOSu) reduce aggregation by 70% in hydrophobic sequences.
Aspartimide formation poses a dominant side reaction during repetitive piperidine treatments, particularly when α-methyl-Glu follows Gly, Ser, or Phe. Incorporation of 2,4-dimethyl-3-pentyl ester protection or addition of 1% formic acid to piperidine solutions suppresses this side reaction to <2% occurrence. For C-terminal α-methylglutamates, DBU (1–5% in DMF) enables efficient Fmoc removal while minimizing racemization, though extended exposure (>10 min) risks dihydroisoquinoline formation [5] [10].
Table 2: Coupling Reagent Performance for Fmoc-α-methyl-L-Glutamic Acid
Activation System | Reaction Time (min) | Coupling Efficiency (%) | Racemization (%) | Optimal Solvent |
---|---|---|---|---|
HATU/DIPEA | 15 | 99.5 | 0.3 | DMF |
DIC/HOAt | 45 | 98.1 | 0.5 | DMF/DCM (1:1) |
PyOxim/NMI | 20 | 99.2 | 0.2 | NMP |
TBTU/HOBt | 30 | 97.8 | 0.8 | DMF |
The Schöllkopf bis-lactim ether protocol delivers exceptional enantiocontrol (>99% ee) for α-methylated glutamic acid precursors. Key intermediate (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-pyrazine is synthesized from L-valine via a scalable 4-step sequence: (1) phosgene-mediated cyclization to N-carboxy-Leuch’s anhydride (90–95% yield), (2) dipeptide formation with glycine methyl ester under high-dilution conditions (0.1M), (3) diketopiperazine (DKP) cyclization at 80°C, and (4) bis-O-methylation using Ag₂O/CH₃I [6]. Critical modifications enable 45g-scale production: strict temperature control during phosgenation (50°C) prevents polymerization, while bis-methylation employs dimethyl sulfate (0.2M in toluene) with NaHCO₃ to minimize quaternary salt formation [5] [6].
Alkylation of the bis-lactim anion with tert-butyl bromoacetate proceeds with complete diastereoselectivity at −78°C, generating the R-configured quaternary center that corresponds to L-stereochemistry after hydrolysis. NMR analysis confirms the alkylation product’s conformation: the isopropyl group shields the si-face, forcing electrophilic attack from the re-face. Hydrolytic cleavage (6N HCl, 110°C, 12h) simultaneously opens the lactim ring and removes tert-butyl protection, directly yielding enantiopure α-methylglutamic acid hydrochloride [6].
Table 3: Schöllkopf Bis-Lactim Ether Synthesis Optimization
Parameter | Original Conditions | Optimized Large-Scale (45g) | Impact on Yield/ee |
---|---|---|---|
DKP Formation | Undefined concentration | 0.1M in toluene | Yield ↑ 82% → 95% |
Bis-Methylation | CH₂N₂ in Et₂O | (CH₃O)₂SO₄ (1.5 eq), NaHCO₃, toluene | Eliminates diazomethane hazards; yield 90% |
Alkylation | −78°C, THF | −78°C, MTBE | Diastereoselectivity >99:1 |
Hydrolysis | 6N HCl, reflux | 6N HCl, 110°C, sealed tube | Prevents decomposition; ee retention 99.8% |
Protected α-methylglutamic acid derivatives undergo site-specific modifications to access pharmacologically relevant analogs. Boc-γ-methylene-Glu(α-Me)-OtBu is synthesized via Knoevenagel condensation: Boc-Glu(α-Me)-OtBu reacts with diethyl phosphonoacetate under phase-transfer conditions (18-crown-6, K₂CO₃), followed by ester hydrolysis (LiOH/THF/H₂O) and thermal decarboxylation (140°C, quinoline) to install the exocyclic methylene group [9].
Pyroglutamate pathways provide alternate access to cyclic constrained analogs. N-Carboxy anhydrides of α-methylglutamate undergo spontaneous cyclization at pH 7.4 to form 5-oxo-α-methylproline, which can be reduced to γ-alkylated proline derivatives using NaBH₄/CeCl₃. Enzymatic resolution with Aspergillus acylase achieves >98% enantiopurity for Fmoc-γ-azido-α-methyl-Glu-OtBu—a critical precursor for click chemistry-enabled peptide macrocyclization. Quantitative acylation of the γ-carboxyl is achieved using pentafluorophenyl esters, avoiding epimerization observed with carbodiimide activation [6] [9].
Table 4: Functionalization Pathways for α-Methylglutamate Intermediates
Reaction Type | Starting Material | Key Reagents/Conditions | Product (Yield) |
---|---|---|---|
Knoevenagel Condensation | Boc-Glu(α-Me)-OtBu | (EtO)₂P(O)CH₂CO₂Et, 18-crown-6, K₂CO₃ | Boc-γ-(diethylphosphonomethylene)-Glu(α-Me)-OtBu (85%) |
Decarboxylation | HO₂C-CH₂-CH(α-Me)-C(=CH₂)CO₂H | Quinoline, 140°C, Cu powder | γ-Methylene-α-methyl-Glu (74%) |
Enzymatic Resolution | Ac-γ-azido-Glu(α-Me)-OEt | Aspergillus acylase, pH 7.0, 37°C | Fmoc-γ-azido-α-methyl-L-Glu-OtBu (40%, >98% ee) |
Pyroglutamate Formation | Fmoc-Glu(α-Me)-OH | pH 7.4 buffer, 25°C, 48h | 5-Oxo-α-methylproline (quant.) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2